molecular formula C17H14N2O5S2 B2828905 Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate CAS No. 896369-30-5

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2828905
CAS No.: 896369-30-5
M. Wt: 390.43
InChI Key: SHASEFYOBDHMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative featuring a methyl ester group at position 6, a 2-(methylsulfonyl)benzamido substituent at position 2, and a fused benzo[d]thiazole core. Its synthesis likely involves coupling 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives with substituted benzamides, a method analogous to related compounds in the evidence (e.g., EEDQ-mediated amidation) .

Properties

IUPAC Name

methyl 2-[(2-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S2/c1-24-16(21)10-7-8-12-13(9-10)25-17(18-12)19-15(20)11-5-3-4-6-14(11)26(2,22)23/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHASEFYOBDHMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate typically involves the reaction of benzothiazole derivatives with methylsulfonyl chloride and benzamido derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamido group can be reduced to form amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring system can bind to active sites of enzymes, inhibiting their activity. The methylsulfonyl and benzamido groups can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is structurally related to several benzothiazole derivatives, differing in substituents at positions 2 and 4. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities References
Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate 2-(methylsulfonyl)benzamido, 6-methyl ester C₁₇H₁₃N₂O₅S₂ 397.43 g/mol Enhanced electron-withdrawing effects; potential kinase inhibition
Ethyl 2-(benzo[d]thiazole-2-carboxamido)benzo[d]thiazole-6-carboxylate 2-(benzothiazole carboxamido), 6-ethyl ester C₁₈H₁₃N₃O₃S₂ 383.44 g/mol High density (1.495 g/cm³); moderate solubility in polar solvents
Methyl 6-methylbenzo[d]thiazole-2-carboxylate 6-methyl, 2-methyl ester C₁₀H₉NO₂S 207.25 g/mol Simplified structure; used as a synthetic intermediate
2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide 2-acetamido, 6-carboxamide C₁₈H₂₀N₅O₂S 378.45 g/mol BRAFV600E kinase inhibition (IC₅₀ = 7.9 μM)
4-(Benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylic acid 4-benzyloxy, 2-methylamino C₁₆H₁₄N₂O₃S 314.36 g/mol DNA gyrase inhibition (Gram-negative pathogens)

Key Observations :

  • Electron-Withdrawing Groups : The methylsulfonyl group in the target compound may enhance binding to enzymatic active sites compared to simpler methyl or ethyl esters (e.g., ’s methyl 6-methylbenzo[d]thiazole-2-carboxylate) .
  • Position 6 Modifications : Methyl esters (target compound) vs. ethyl esters () influence lipophilicity and metabolic stability. Ethyl esters generally exhibit higher molecular weights and slightly reduced solubility .
  • Biological Activity : Carboxamide derivatives (e.g., compound 22 in ) show kinase inhibition, while carboxylic acid derivatives () target bacterial DNA gyrase, suggesting substituent-dependent mechanisms .
Physicochemical Properties
  • Solubility: The methylsulfonyl group in the target compound may improve aqueous solubility compared to non-polar substituents (e.g., methyl or ethyl groups).
  • Acid Dissociation (pKa): Predicted pKa values for similar compounds range from 5.41 () to >7 for basic amines (e.g., pyridinylamino substituents in ) .

Biological Activity

Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiazole ring, a methylsulfonyl group, and a benzamido moiety. The unique arrangement of these functional groups contributes to its biological properties.

Structure Overview

PropertyDescription
IUPAC Name Methyl 2-[(2-methylsulfonylbenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Molecular Formula C17H14N2O5S2
CAS Number 896369-30-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring can bind to active sites of enzymes, inhibiting their activity. The presence of the methylsulfonyl and benzamido groups enhances the compound's binding affinity and specificity for certain targets, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown efficacy against various bacterial strains, including E. coli and S. aureus. A study reported that certain benzothiazole compounds inhibited DNA gyrase and topoisomerase IV in E. coli, with IC50 values as low as 33 nM .

Anticancer Activity

This compound has been investigated for its anticancer potential. Compounds with the benzothiazole scaffold have demonstrated cytotoxic effects against various cancer cell lines. For example, thiazole-derived compounds have shown IC50 values below 30 µM against human glioblastoma and melanoma cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly influence the anticancer activity.

Case Studies

  • Anticonvulsant Activity : A study synthesized several benzothiazole derivatives and evaluated their anticonvulsant properties using the maximal electroshock (MES) test. Among these, some derivatives exhibited better activity than standard drugs like sodium valproate, indicating potential therapeutic applications .
  • Cytotoxicity Assessment : In another study focusing on thiazole-integrated compounds, several analogues were tested for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the thiazole ring enhanced cytotoxic activity significantly .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds.

CompoundBiological ActivityNotable Features
Methyl 2-(methylsulfonyl)benzothiazole AntimicrobialLacks benzamido group
Benzothiazole derivatives Varies (antimicrobial/anticancer)Diverse substituents on benzothiazole

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-(2-(methylsulfonyl)benzamido)benzo[d]thiazole-6-carboxylate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

  • Amide coupling : Reacting methyl 2-aminobenzo[d]thiazole-6-carboxylate with 2-(methylsulfonyl)benzoyl chloride under anhydrous conditions (e.g., DMF, 60°C, 12h) .
  • Purification : Use column chromatography (e.g., dichloromethane/methanol gradients) and recrystallization to isolate the product. Analytical techniques like NMR (e.g., 1^1H, 13^{13}C) and HPLC ensure structural confirmation and purity (>95%) .
  • Yield optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine), control temperature (60–80°C), and employ catalysts (e.g., Na2_2CO3_3) to mitigate side reactions .

Q. What preliminary biological screening methods are recommended to assess the compound’s anticancer or antimicrobial potential?

Methodological Answer:

  • Anticancer assays : Use MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values. Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
  • Antimicrobial screening : Perform broth microdilution assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria to determine MIC values .
  • Target engagement : Use fluorescence polarization assays to evaluate binding to DNA gyrase or topoisomerase IV, common targets for benzothiazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfonyl vs. nitro groups) influence the compound’s binding affinity to biological targets?

Methodological Answer:

  • Comparative SAR studies : Synthesize analogs (e.g., replacing methylsulfonyl with nitro or chloro groups) and evaluate inhibitory activity against validated targets (e.g., DNA gyrase).
    • Example: Methylsulfonyl groups enhance electrophilicity, improving interactions with catalytic lysine residues in gyrase ATP-binding pockets .
  • Computational modeling : Use molecular docking (AutoDock Vina) and MD simulations to predict binding modes and free energy changes (ΔG) .
  • Data analysis : Correlate IC50_{50} values with electronic (Hammett σ) and steric parameters (Taft constants) to quantify substituent effects .

Q. How can researchers resolve contradictions in biological activity data between similar benzothiazole derivatives?

Methodological Answer:

  • Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified), culture conditions, and endpoint measurements (e.g., luminescence vs. absorbance).
  • Meta-analysis : Pool data from multiple studies (e.g., IC50_{50} values for Methyl 2-(methylsulfonyl) analogs) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Mechanistic follow-up : Use CRISPR-Cas9 to knockout putative targets in resistant cell lines and validate compound specificity .

Q. What strategies are effective for improving the compound’s solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxylate position to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .
  • Bioisosteric replacement : Replace the methyl ester with a morpholine or piperazine moiety to improve logP and permeability (Caco-2 assay) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.